molecular formula C24H26N4O2 B6422688 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015596-90-3

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6422688
CAS No.: 1015596-90-3
M. Wt: 402.5 g/mol
InChI Key: LWHZJPWYRQZRBF-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.20557608 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), anticancer potential, and anti-inflammatory effects.

Key Findings

Research has shown that the pyrazolo[1,5-a]pyrimidine scaffold can be modified to enhance biological activity. For instance, structural modifications in similar compounds have been linked to improved antitubercular and anticancer activities. A study highlighted that certain analogs exhibited potent activity against Mycobacterium tuberculosis with low cytotoxicity in macrophages, suggesting a promising therapeutic profile for pyrazolo derivatives .

Table 1: Summary of SAR Studies on Pyrazolo[1,5-a]pyrimidines

CompoundActivity TypeIC50/Minimum Inhibitory ConcentrationReference
Compound 1AntitubercularLow MIC against Mtb
Compound 2AnticancerGrowth inhibition in MDA-MB-231
Compound 3Anti-inflammatoryIC50 = 0.04 μmol (COX-2)

In Vitro Studies

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. For instance, synthesized compounds were tested against various human cancer cell lines such as MDA-MB-231 (breast cancer). The results indicated that while some compounds showed no significant growth inhibition compared to controls, others demonstrated promising anticancer properties when modified appropriately .

Table 2: Anticancer Activity of Selected Pyrazolo Derivatives

CompoundCell LineConcentration Tested (μM)% Growth Inhibition
Compound AMDA-MB-2311025%
Compound BMCF-72040%
Compound CMDA-MB-4531530%

Mechanistic Insights

In addition to anticancer properties, some pyrazolo derivatives have been evaluated for their anti-inflammatory effects. A study reported that specific analogs inhibited COX enzymes effectively, which are crucial mediators in inflammatory processes. The findings suggested that modifications at certain positions on the pyrazolo ring could significantly enhance anti-inflammatory activity .

Table 3: Anti-inflammatory Activity of Pyrazolo Derivatives

CompoundCOX Enzyme TargetedIC50 (μmol)
Compound DCOX-10.05
Compound ECOX-20.04

Case Study: Antitubercular Activity

A focused library of pyrazolo[1,5-a]pyrimidines was synthesized and screened for antitubercular activity. The most active compounds were characterized by their ability to inhibit Mtb without affecting iron homeostasis or cell wall biosynthesis pathways. This finding is crucial as it suggests alternative mechanisms of action that could be exploited in drug development .

Case Study: Dual Inhibition

Recent research also indicated that certain derivatives of pyrazolo[1,5-a]pyrimidines could act as dual inhibitors of CDK2 and TRKA kinases. This dual inhibition mechanism suggests potential applications in treating various cancers where these kinases are overactive .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16-14-22(25-13-12-18-8-6-5-7-9-18)28-24(26-16)17(2)23(27-28)19-10-11-20(29-3)21(15-19)30-4/h5-11,14-15,25H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHZJPWYRQZRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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